molecular formula CrH8O4 B12438108 Chromiumtriol hydrate

Chromiumtriol hydrate

Cat. No.: B12438108
M. Wt: 124.06 g/mol
InChI Key: QJJQCFFMTQDLQE-UHFFFAOYSA-N
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Description

Chromium(III) oxide hydrate (Cr₂O₃·xH₂O) is a hydrated form of chromium(III) oxide, commonly referred to as chromia hydrate. It is a green, amorphous solid with variable water content depending on synthesis conditions. This compound is widely used in industrial applications, including catalysis, pigments, and corrosion inhibition . Its structure consists of chromium(III) ions coordinated with oxygen and hydroxyl groups, forming a hydrated oxide network. Key synonyms include dichromium trioxide hydrate and chromic oxide hydrate .

Properties

Molecular Formula

CrH8O4

Molecular Weight

124.06 g/mol

IUPAC Name

chromium;tetrahydrate

InChI

InChI=1S/Cr.4H2O/h;4*1H2

InChI Key

QJJQCFFMTQDLQE-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.[Cr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chromiumtriol hydrate typically involves the reaction of chromium salts with water under controlled conditions. One common method is the hydration of chromium(III) chloride in an aqueous solution, followed by crystallization to obtain the hydrate form.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydration processes where chromium salts are dissolved in water and subjected to specific temperature and pressure conditions to promote the formation of the hydrate. The resulting solution is then cooled to allow crystallization of the hydrate.

Chemical Reactions Analysis

Formation via Hydrolysis of Chromium(III) Salts

Chromiumtriol hydrate forms when chromium(III) ions (Cr3+\text{Cr}^{3+}
) in solution undergo hydrolysis. Hexaaquachromium(III) ions ([Cr H26]3+[\text{Cr H}_2\text{O }_6]^{3+}
) lose protons in aqueous media, generating hydroxide-bridged species:

[Cr H26]3+[Cr H25(OH)]2++H+[\text{Cr H}_2\text{O }_6]^{3+}\rightleftharpoons [\text{Cr H}_2\text{O }_5(\text{OH})]^{2+}+\text{H}^+

At higher pH, neutral [Cr H23(OH)3][\text{Cr H}_2\text{O }_3(\text{OH})_3]
precipitates as this compound

[Cr H26]3++3OH[Cr H23(OH)3]+3H2O[\text{Cr H}_2\text{O }_6]^{3+}+3\text{OH}^-\rightarrow [\text{Cr H}_2\text{O }_3(\text{OH})_3]\downarrow +3\text{H}_2\text{O}

This reaction is pH-dependent, with precipitation occurring between pH 4–6 .

Acid-Base Reactivity

This compound exhibits amphoteric behavior:

  • Reaction with acids : Dissolves to regenerate Cr3+\text{Cr}^{3+}
    :

    [Cr H23(OH)3]+3H+[Cr H26]3+[\text{Cr H}_2\text{O }_3(\text{OH})_3]+3\text{H}^+\rightarrow [\text{Cr H}_2\text{O }_6]^{3+}
  • Reaction with excess base : Redissolves to form chromite ions ([Cr OH 6]3[\text{Cr OH }_6]^{3-}
    ):

    [Cr H23(OH)3]+3OH[Cr OH 6]3+3H2O[\text{Cr H}_2\text{O }_3(\text{OH})_3]+3\text{OH}^-\rightarrow [\text{Cr OH }_6]^{3-}+3\text{H}_2\text{O}

The solubility transition occurs at pH >10 .

Oxidation Reactions

Under alkaline conditions, this compound oxidizes to chromate(VI) (CrO42\text{CrO}_4^{2-}
) in the presence of strong oxidizers like hydrogen peroxide:

2[Cr OH 6]3+3H2O22CrO42+2OH+8H2O2[\text{Cr OH }_6]^{3-}+3\text{H}_2\text{O}_2\rightarrow 2\text{CrO}_4^{2-}+2\text{OH}^-+8\text{H}_2\text{O}

This reaction is critical in wastewater treatment for converting toxic Cr III \text{Cr III }
to less hazardousCr VI \text{Cr VI }
prior to reduction[1]

Ligand Substitution and Complexation

This compound reacts with ligands such as ammonia and carbonate:

  • Ammonia : Initial precipitation followed by ligand exchange in excess NH3\text{NH}_3
    :

    [Cr H26]3++6NH3[Cr NH3)6]3++6H2O[\text{Cr H}_2\text{O }_6]^{3+}+6\text{NH}_3\rightarrow [\text{Cr NH}_3)_6]^{3+}+6\text{H}_2\text{O}
  • Carbonate ions : Precipitates this compound while releasing CO2\text{CO}_2
    :

    2[Cr H26]3++3CO322[Cr H23(OH)3]+3CO2+3H2O2[\text{Cr H}_2\text{O }_6]^{3+}+3\text{CO}_3^{2-}\rightarrow 2[\text{Cr H}_2\text{O }_3(\text{OH})_3]\downarrow +3\text{CO}_2\uparrow +3\text{H}_2\text{O}

These reactions highlight its role in geochemical cycles .

Thermal Decomposition

Upon heating, this compound dehydrates to form chromium(III) oxide (Cr2O3\text{Cr}_2\text{O}_3
):

2Cr OH 3nH2OΔCr2O3+(n+3)H2O2\text{Cr OH }_3\cdot n\text{H}_2\text{O}\xrightarrow{\Delta}\text{Cr}_2\text{O}_3+(n+3)\text{H}_2\text{O}

This property is exploited in pigment production and catalysis .

Table 1: Comparative Solubility of Chromium Compounds

CompoundFormulaWater Solubility (20°C)
This compoundCr OH 3nH2O\text{Cr OH }_3\cdot n\text{H}_2\text{O}
Insoluble (<0.1 g/L)
Chromium(III) chlorideCrCl3\text{CrCl}_3
585 g/L
Chromium(III) sulfateCr2(SO4)3\text{Cr}_2(\text{SO}_4)_3
120 g/L

Data sourced from toxicity studies and regulatory guidelines .

Table 2: Key Reaction Conditions and Products

Reaction TypeReagentsProductpH Range
HydrolysisH2O\text{H}_2\text{O}
[Cr H23(OH)3][\text{Cr H}_2\text{O }_3(\text{OH})_3]
4–6
OxidationH2O2\text{H}_2\text{O}_2
, OH⁻CrO42\text{CrO}_4^{2-}
>10
Ligand substitutionNH3\text{NH}_3
[Cr NH3)6]3+[\text{Cr NH}_3)_6]^{3+}
8–10

This compound’s reactivity underscores its dual role as a pollutant and a resource in industrial chemistry. Its pH-dependent solubility and redox activity make it a focal point in environmental remediation and synthetic applications, necessitating precise control in handling and processing.

Scientific Research Applications

Chromiumtriol hydrate has several applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: Studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role in glucose metabolism and as an anti-diabetic agent.

    Industry: Utilized in the production of pigments, coatings, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of chromiumtriol hydrate involves its interaction with molecular targets such as enzymes and proteins. It can influence various biochemical pathways, including those involved in glucose metabolism. The compound’s effects are mediated through its ability to alter the redox state of chromium and its interaction with cellular components.

Comparison with Similar Compounds

Comparison with Similar Chromium-Based Hydrated Compounds

Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O)

Chemical Formula: CrCl₃·6H₂O CAS No.: 10025-73-7 Molecular Weight: 266.48 g/mol Key Properties:

  • Solubility: Highly soluble in water, ethanol, and acetone.
  • Stability: Stable under ambient conditions but dehydrates upon heating.
  • Applications: Used in electroplating, mordant dyeing, and as a precursor for other chromium compounds .
Property Chromium(III) Oxide Hydrate Chromium(III) Chloride Hexahydrate
Water Content Variable (xH₂O) Fixed (6 H₂O)
Solubility in Water Insoluble Highly soluble
Thermal Stability Decomposes at high temperatures Loses H₂O at >100°C
Industrial Use Pigments, catalysts Electroplating, dyes

Chromium(III) chloride hexahydrate exhibits higher reactivity in aqueous solutions compared to the oxide hydrate, making it preferable for synthesis and catalytic applications .

Chromium(III) Sulfate Hydrate (Cr₂(SO₄)₃·xH₂O)

Chemical Formula: Cr₂(SO₄)₃·xH₂O CAS No.: 15244-38-9 Key Properties:

  • Appearance: Green to violet crystalline solid.
  • Stability: Hygroscopic; reacts with reducing agents.
  • Applications: Tanning leather, green pigments, and wastewater treatment .
Property Chromium(III) Oxide Hydrate Chromium(III) Sulfate Hydrate
Anion Type Oxide-hydroxide Sulfate
Water Sensitivity Low High (hygroscopic)
Environmental Impact Low mobility in soil Moderate ecotoxicity
Safety Profile Non-toxic, irritant May cause allergic reactions

Chromium sulfate hydrate is more soluble and reactive than the oxide hydrate, but it poses greater environmental risks due to sulfate ion mobility .

Comparison with Non-Chromium Hydrated Metal Compounds

Rhodium(III) Chloride Hydrate (RhCl₃·xH₂O)

Chemical Formula : RhCl₃·xH₂O
Rh Content : 38–41%
Key Properties :

  • Reactivity: Catalytic in hydrogenation and carbonylation reactions.
  • Safety: Highly toxic; requires stringent handling protocols .
Property Chromium(III) Oxide Hydrate Rhodium(III) Chloride Hydrate
Toxicity Low High (acute toxicity)
Catalytic Applications Limited to oxidation reactions Broad (hydrogenation, synthesis)
Cost Low Extremely high

Rhodium(III) chloride hydrate is superior in catalysis but economically impractical for large-scale use compared to chromium compounds .

Chloral Hydrate (CCl₃CH(OH)₂)

Chemical Formula: CCl₃CH(OH)₂ CAS No.: 302-17-0 Key Properties:

  • Use: Sedative, chemical intermediate.
  • Purity: 98.5–101.0% (acidimetric assay) .
Property Chromium(III) Oxide Hydrate Chloral Hydrate
Biological Activity None Central nervous system depressant
Environmental Persistence High (stable oxide) Low (degrades readily)

Chloral hydrate’s organic structure and pharmacological utility contrast sharply with chromium-based inorganic hydrates .

Stability and Reactivity Trends

  • Chromium(III) Oxide Hydrate : Stable in air and water; inert toward most acids except concentrated H₂SO₄ or HCl .
  • Chromium Chloride/Sulfate Hydrates : React with bases to form hydroxides or oxides. Chromium chloride is prone to hydrolysis in alkaline conditions .
  • Non-Chromium Hydrates: Rhodium chloride hydrate decomposes under reducing conditions, while chloral hydrate is sensitive to light and heat .

Q & A

Basic Research: Optimal Synthesis Conditions for Chromium(III) Sulfate Hydrate

Q: What variables influence the synthesis efficiency of chromium(III) sulfate hydrates, and how can purity be ensured? A:

  • Methodology : Chromium(III) sulfate hydrates are typically synthesized by dissolving chromium metal or chromium(III) oxide in concentrated hydrochloric acid, followed by controlled evaporation and crystallization .
  • Key Variables :
    • Acid Concentration : Use ≥6M HCl to ensure complete dissolution of chromium oxides.
    • Temperature : Maintain 60–80°C during dissolution to accelerate reaction kinetics.
    • Purification : Recrystallize from aqueous ethanol to remove unreacted precursors or byproducts. Validate purity via elemental analysis (e.g., ICP-OES for Cr/S ratios) .

Basic Research: Stability and Hydration State Determination

Q: How can researchers determine the hydration state (nH₂O) of chromium(III) sulfate hydrates? A:

  • Thermogravimetric Analysis (TGA) : Heat samples at 5°C/min under inert gas. Weight loss between 100–250°C corresponds to bound water. Compare experimental mass loss to theoretical values for Cr₂(SO₄)₃·nH₂O .
  • Karl Fischer Titration : Quantify residual water content post-TGA to confirm hydration stability under storage conditions (e.g., +5°C for long-term stability) .

Advanced Research: Resolving Contradictions in Thermal Decomposition Data

Q: How should researchers address discrepancies in reported decomposition temperatures for chromium(III) hydrates? A:

  • Controlled Replication : Reproduce experiments using identical heating rates (e.g., 2°C vs. 10°C/min) and atmospheric conditions (N₂ vs. air).
  • Multi-Technique Validation : Pair TGA with differential scanning calorimetry (DSC) to distinguish endothermic (dehydration) and exothermic (sulfate decomposition) events .
  • Hydration-State Calibration : Characterize starting material hydration via XRD or NMR to rule out variability in initial sample composition .

Advanced Research: Spectroscopic Characterization of Chromium(III) Hydrates

Q: What spectroscopic techniques are most effective for structural elucidation of chromium(III) hydrate complexes? A:

  • UV-Vis Spectroscopy : Identify d-d transition bands (e.g., 575 nm for [Cr(H₂O)₆]³⁺) to infer octahedral coordination geometry.
  • X-Ray Diffraction (XRD) : Resolve crystalline structure and confirm hydration state via unit-cell parameters .
  • FT-IR Analysis : Detect sulfate (ν ~1100 cm⁻¹) and hydroxyl (ν ~3400 cm⁻¹) vibrational modes to distinguish between coordinated and lattice water .

Basic Research: Safe Handling and Storage Protocols

Q: What safety protocols are critical when handling chromium(III) hydrates in laboratory settings? A:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling due to respiratory irritation risks .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate, then collect solids in sealed containers labeled for heavy-metal disposal .
  • Storage : Keep in airtight containers at +5°C to minimize hygroscopicity and oxidation .

Advanced Research: Analytical Techniques for Quantifying Chromium(III) in Hydrate Salts

Q: How can researchers validate chromium(III) content in hydrate salts with conflicting literature reports? A:

  • Cross-Validation Strategy :
    • ICP-MS/OES : Quantify total chromium content (detection limit ~0.1 ppb).
    • Redox Titration : Use Fe²⁺ solutions to reduce Cr³⁺ to Cr²⁺, with potentiometric endpoint detection .
    • XRF : Non-destructive bulk analysis for industrial-grade samples.
  • Error Mitigation : Calibrate instruments with certified reference materials (e.g., NIST SRM 331) to minimize systematic bias .

Advanced Research: Mechanistic Studies of Chromium(III) Hydrate Reactivity

Q: What experimental approaches elucidate the redox behavior of chromium(III) hydrates in aqueous systems? A:

  • Cyclic Voltammetry (CV) : Scan potentials between −0.5V to +1.5V (vs. Ag/AgCl) to identify Cr³⁺/Cr²⁺ redox couples.
  • pH-Dependent Studies : Monitor reaction kinetics in buffered solutions (pH 2–6) to assess proton-coupled electron transfer (PCET) mechanisms .
  • Computational Modeling : Use DFT to simulate ligand exchange dynamics (e.g., substitution of H₂O by Cl⁻ or SO₄²⁻) .

Key Physical Properties of Chromium(III) Sulfate Hydrate (from )

  • Molecular Formula : Cr₂(SO₄)₃·nH₂O
  • Appearance : Green to violet-red crystalline solid
  • Solubility : Soluble in water (1.7–3.0 g/100 mL at 25°C)
  • Decomposition : Releases SOₓ gases above 300°C; handle in ventilated environments .

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